2-(Bromomethyl)naphthalene-7-acetic acid
CAS No.:
Cat. No.: VC15906202
Molecular Formula: C13H11BrO2
Molecular Weight: 279.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrO2 |
|---|---|
| Molecular Weight | 279.13 g/mol |
| IUPAC Name | 2-[7-(bromomethyl)naphthalen-2-yl]acetic acid |
| Standard InChI | InChI=1S/C13H11BrO2/c14-8-10-2-4-11-3-1-9(7-13(15)16)5-12(11)6-10/h1-6H,7-8H2,(H,15,16) |
| Standard InChI Key | WUDBNBDSKPTLTP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)CBr)CC(=O)O |
Introduction
Chemical Identity and Structural Considerations
Nomenclature and Isomerism
2-(Bromomethyl)naphthalene-7-acetic acid belongs to the naphthalene family, characterized by a fused bicyclic aromatic system. The bromomethyl (-CH2Br) and acetic acid (-CH2COOH) groups are attached at the 2- and 7-positions, respectively. Positional isomerism significantly influences reactivity and biological activity. For instance, 2-(bromomethyl)naphthalene-1-acetic acid (CAS 1261768-55-1) demonstrates distinct physicochemical properties compared to the 7-isomer due to electronic and steric differences .
Physicochemical Properties
While experimental data for the 7-acetic acid isomer is limited, analogous compounds exhibit:
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Molecular Weight: ~289.15 g/mol (calculated for C13H11BrO2)
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water due to the hydrophobic naphthalene core .
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Reactivity: The bromomethyl group serves as an electrophilic site for nucleophilic substitution, while the acetic acid moiety enables salt formation or esterification .
Synthetic Methodologies
Core Naphthalene Functionalization
The synthesis of 2-(bromomethyl)naphthalene derivatives typically involves:
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Friedel-Crafts Alkylation: Introducing methyl groups via aluminum chloride-catalyzed reactions.
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Bromination: Selective bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation .
Example Protocol:
A mixture of 2-methylnaphthalene (10 mmol), NBS (12 mmol), and benzoyl peroxide (0.1 mmol) in CCl4 was refluxed for 6 hours, yielding 2-(bromomethyl)naphthalene in 78% purity .
Case Study:
Ethyl 3-methoxy-4-(naphth-2-ylmethoxy)benzoate was synthesized by reacting 2-bromomethylnaphthalene with ethyl vanillate (54% yield), followed by hydrolysis to the carboxylic acid .
Applications in Medicinal Chemistry
Protein Tyrosine Phosphatase (PTP) Inhibition
Derivatives of 2-(bromomethyl)naphthalene show promise as PTP inhibitors. NHB1109, a 7-cyclopentyl methoxy analog, exhibits:
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PTPRD/PTPRS Inhibition: IC50 = 600–700 nM
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Selectivity: >10-fold selectivity over PTPRF, PTPRJ, and PTPN1 .
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Oral Bioavailability: Significant absorption in murine models, supporting in vivo antiaddiction studies .
Structure-Activity Relationships (SAR)
Key structural determinants for activity include:
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7-Position Substitutions: Cyclopentyl methoxy groups enhance potency and selectivity vs. smaller alkoxy groups.
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Bromine Retention: Critical for electrophilic reactivity in covalent inhibitor design .
Pharmacological and Toxicological Profiles
Preclinical Efficacy
In murine models, NHB1109 demonstrated:
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Dose Tolerance: Up to 200 mg/kg orally without adverse effects.
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Adverse Effects at High Doses: Weight loss and ileus at >200 mg/kg, with no histopathological organ damage .
Metabolic Stability
Preliminary data indicate moderate hepatic clearance, with Phase I metabolism involving oxidative debromination and Phase II glucuronidation of the acetic acid moiety .
Industrial and Synthetic Applications
Intermediate in Organic Synthesis
2-(Bromomethyl)naphthalene derivatives serve as precursors for:
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Ligands in Catalysis: Phosphine ligands for cross-coupling reactions.
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Polymer Additives: Flame retardants due to bromine content.
Representative Reaction:
Suzuki-Miyaura coupling of 2-bromomethylnaphthalene with 2,4-dimethoxyphenyl boronic acid yielded biaryl derivatives in 70% yield using Pd(OAc)2/PPh3 catalysis .
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